molecular formula C25H20FNO3 B14990755 9-[2-(4-fluorophenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-[2-(4-fluorophenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B14990755
M. Wt: 401.4 g/mol
InChI Key: BRLRMEGCWCQMOS-UHFFFAOYSA-N
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Description

9-[2-(4-fluorophenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a chromeno[8,7-e][1,3]oxazin-2-one core, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(4-fluorophenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the chromeno[8,7-e][1,3]oxazin-2-one core through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

9-[2-(4-fluorophenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Mechanism of Action

The mechanism by which 9-[2-(4-fluorophenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-[2-(4-fluorophenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one apart is its unique chromeno[8,7-e][1,3]oxazin-2-one core, which contributes to its distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C25H20FNO3

Molecular Weight

401.4 g/mol

IUPAC Name

9-[2-(4-fluorophenyl)ethyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C25H20FNO3/c26-19-8-6-17(7-9-19)12-13-27-15-22-23(29-16-27)11-10-20-21(14-24(28)30-25(20)22)18-4-2-1-3-5-18/h1-11,14H,12-13,15-16H2

InChI Key

BRLRMEGCWCQMOS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OCN1CCC5=CC=C(C=C5)F

Origin of Product

United States

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